1-Chloropropane-2-sulfonyl chloride
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Overview
Description
1-Chloropropane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C3H6Cl2O2S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonylureas. This compound is known for its reactivity and is often employed in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropropane-2-sulfonyl chloride can be synthesized through the chlorosulfonation of 1-chloropropane. The reaction involves the treatment of 1-chloropropane with chlorosulfonic acid under controlled conditions to yield this compound. The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize yield. The process includes the chlorination of propane followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form the corresponding sulfonyl hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
1-Chloropropane-2-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-chloropropane-2-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonates. The compound acts as an electrophile, with the sulfonyl chloride group being highly reactive towards nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
1-Chloropropane: A simpler alkyl chloride with less reactivity compared to 1-chloropropane-2-sulfonyl chloride.
2-Chloropropane: Another alkyl chloride with different reactivity and physical properties.
3-Chloropropanesulfonyl Chloride: A positional isomer with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its dual functionality as both an alkyl chloride and a sulfonyl chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-chloropropane-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2S/c1-3(2-4)8(5,6)7/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYOJXZPHXHNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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